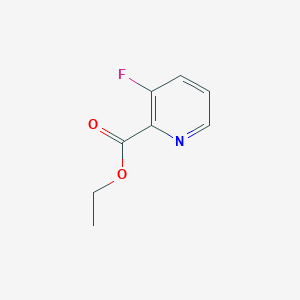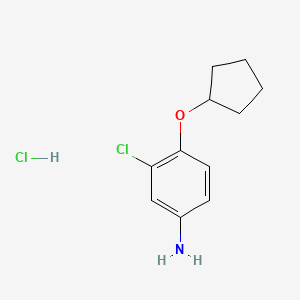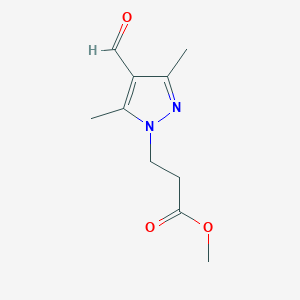
3-(4-formyl-3,5-diméthyl-1H-pyrazol-1-yl)propanoate de méthyle
Vue d'ensemble
Description
“Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate” is a synthetic organic compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 . It is also known by its IUPAC name, “methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate” and has the InChI code 1S/C10H14N2O3/c1-7-9(6-13)8(2)12(11-7)5-4-10(14)15-3/h6H,4-5H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of “methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate” is defined by its InChI code: 1S/C10H14N2O3/c1-7-9(6-13)8(2)12(11-7)5-4-10(14)15-3/h6H,4-5H2,1-3H3 . This indicates that the molecule consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Physical and Chemical Properties Analysis
“Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate” is an oil at room temperature . More detailed physical and chemical properties are not available in the current sources.Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
Les dérivés du pyrazole, comme le 3-(4-formyl-3,5-diméthyl-1H-pyrazol-1-yl)propanoate de méthyle, jouent un rôle crucial dans la synthèse d'une large gamme de composés hétérocycliques. Ces dérivés servent d'intermédiaires clés dans la création de molécules structurellement diverses avec des propriétés biologiques et photophysiques significatives . Le groupe formyle dans le composé peut subir diverses réactions organiques, facilitant la synthèse de systèmes fusionnés complexes et de noyaux bicycliques.
Agents antileishmaniens et antimalariens
Des études récentes ont montré que les dérivés du pyrazole présentent des activités antileishmaniens et antimalariens puissantes. Le this compound pourrait être utilisé pour synthétiser des composés ayant une activité supérieure contre Leishmania aethiopica et Plasmodium berghei, offrant une nouvelle voie pour développer des traitements contre ces maladies .
Études d'amarrage moléculaire
Les caractéristiques structurelles des dérivés du pyrazole les rendent appropriés pour les études d'amarrage moléculaire. Ces études aident à comprendre l'interaction entre le composé et les protéines cibles, fournissant des informations sur la conception de médicaments plus efficaces avec des affinités de liaison améliorées .
Applications photophysiques
Les pyrazoles sont connus pour leurs propriétés photophysiques exceptionnelles. Le this compound pourrait être utilisé dans le développement de nouveaux matériaux pour les dispositifs optoélectroniques, tels que les diodes électroluminescentes organiques (OLED) et les cellules photovoltaïques .
Synthèse chimique industrielle
La polyvalence des dérivés du pyrazole s'étend à la synthèse industrielle de produits chimiques essentiels. Le composé en question pourrait être un précurseur dans la fabrication de colorants, de pigments et d'autres matériaux qui nécessitent une photostabilité et des propriétés électroniques spécifiques .
Développement de molécules bioactives
Les dérivés du pyrazole sont souvent explorés pour leur bioactivité. Le this compound pourrait être un intermédiaire clé dans le développement de nouvelles molécules bioactives pour des applications pharmaceutiques, conduisant potentiellement à la découverte de nouveaux agents thérapeutiques .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that the compound’s interaction with its targets leads to changes that result in its various biological activities .
Biochemical Pathways
It is known that pyrazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that the compound has a molecular weight of 21023 and a molecular formula of C10H14N2O3 . These properties can influence its bioavailability.
Result of Action
It is known that pyrazole derivatives can have a wide range of effects due to their broad spectrum of biological activities .
Action Environment
It is known that the compound should be stored at room temperature .
Analyse Biochimique
Biochemical Properties
Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and its role in biochemical processes .
Cellular Effects
The effects of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects can result in altered cellular behavior, such as changes in cell growth, differentiation, or apoptosis .
Molecular Mechanism
At the molecular level, methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, affecting its activity and function. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating metabolic pathways or reducing inflammation. At high doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects are often observed, where the compound’s efficacy or toxicity changes significantly at specific dosage levels .
Metabolic Pathways
Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
The transport and distribution of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins, which facilitate its uptake and distribution. Its localization and accumulation within cells can affect its efficacy and toxicity. For instance, the compound may accumulate in specific organelles, such as mitochondria or lysosomes, where it exerts its effects .
Subcellular Localization
The subcellular localization of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy. For example, the compound may be targeted to the nucleus, where it can interact with transcription factors and regulate gene expression .
Propriétés
IUPAC Name |
methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-9(6-13)8(2)12(11-7)5-4-10(14)15-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUFFKJPKSHLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)OC)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate](/img/structure/B1452063.png)
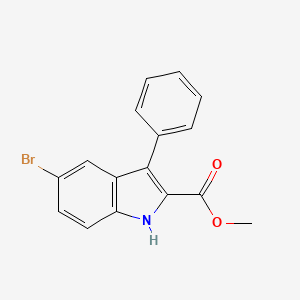
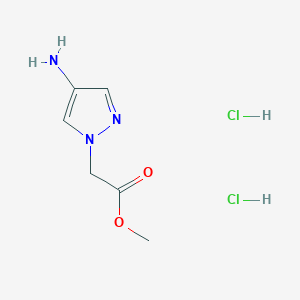
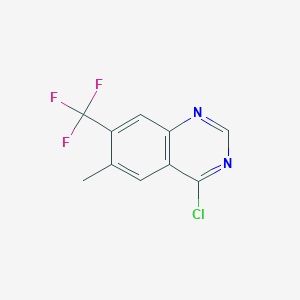
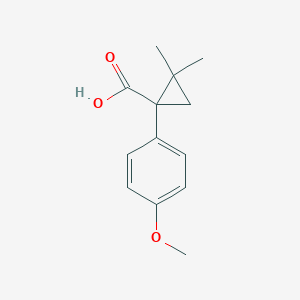
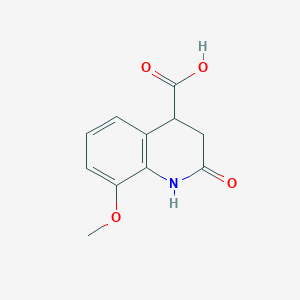
![(4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid](/img/structure/B1452073.png)

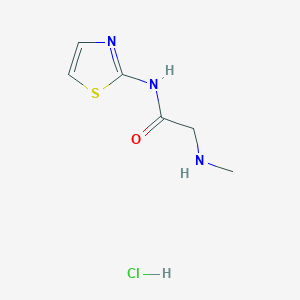
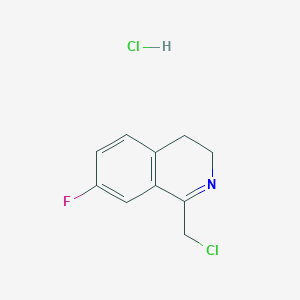
![(R)-N-[1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propylamine](/img/structure/B1452080.png)
